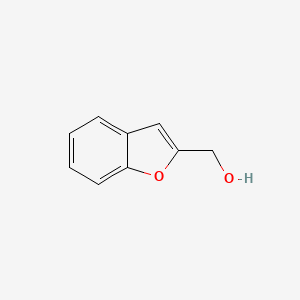

1-Benzofuran-2-ylmethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOMHPHYGAQRTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379934 | |

| Record name | 1-benzofuran-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55038-01-2 | |

| Record name | 2-Benzofuranmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55038-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-benzofuran-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Benzofuran-2-ylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to 1-Benzofuran-2-ylmethanol, a key building block in medicinal chemistry and drug discovery. The methodologies presented are supported by detailed experimental protocols and comparative quantitative data to aid in the selection of the most suitable synthesis strategy.

Core Synthesis Strategies

The synthesis of this compound can be broadly categorized into three main approaches:

-

Functionalization of a Pre-formed Benzofuran Core: This direct approach involves the introduction of a hydroxymethyl group at the 2-position of the benzofuran ring.

-

Annulation of a Furan Ring onto a Phenolic Precursor: These methods construct the benzofuran scaffold from acyclic starting materials, incorporating the 2-hydroxymethyl group during the cyclization process.

-

Rearrangement and Subsequent Reduction: This strategy involves the synthesis of a related heterocyclic system, such as a coumarin, which is then rearranged and reduced to the target molecule.

The following sections detail the key methods within these categories, offering a comparative analysis of their advantages and limitations.

Comparison of Key Synthesis Methods

| Method | Starting Material(s) | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Notes |

| Method 1: Vilsmeier-Haack Formylation and Reduction | Benzofuran | 1. POCl₃, DMF2. NaBH₄, Methanol | 10-12 hours (Formylation)~2 hours (Reduction) | 100 (Formylation)Room Temp. (Reduction) | High (overall) | A two-step, reliable method. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocycles.[1][2][3][4] The subsequent reduction is typically high-yielding.[5][6][7][8][9] |

| Method 2: From Salicylaldehyde via Williamson Ether Synthesis and Cyclization | Salicylaldehyde, Chloroacetaldehyde diethyl acetal | 1. K₂CO₃, Acetone2. Polyphosphoric acid (PPA) | 8-10 hours (Etherification)~1 hour (Cyclization) | Reflux (Etherification)~100 (Cyclization) | Moderate to Good | A versatile method allowing for substitution on the benzene ring from readily available salicylaldehydes. The acetal protecting group is key for the success of the reaction.[10][11][12][13][14] |

| Method 3: Perkin Rearrangement and Reduction | 3-Bromocoumarin | 1. NaOH, Ethanol (Microwave)2. LiAlH₄, THF | 5 minutes (Rearrangement)Several hours (Reduction) | 79 (Rearrangement)Reflux (Reduction) | Very High (Rearrangement) | A rapid and high-yielding method for the synthesis of the intermediate benzofuran-2-carboxylic acid, especially under microwave conditions.[15][16][17][18] Requires a strong reducing agent for the final step.[19][20][21] |

| Method 4: Sonogashira Coupling and Cyclization | 2-Iodophenol, Propargyl alcohol | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-24 hours | Room Temp. to 100 | Good to Excellent | A powerful cross-coupling reaction that allows for the direct introduction of a C2 substituent with a hydroxymethyl group.[22][23][24] |

Experimental Protocols

Method 1: Vilsmeier-Haack Formylation and Reduction

This two-step method first introduces a formyl group at the 2-position of benzofuran, which is then reduced to the desired alcohol.

Step 1: Synthesis of Benzofuran-2-carbaldehyde via Vilsmeier-Haack Reaction

-

Materials: Benzofuran, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (CH₂Cl₂), Sodium acetate, Water, Diethyl ether.

-

Protocol:

-

To a stirred solution of benzofuran (1 equivalent) in anhydrous DMF (3 equivalents), phosphorus oxychloride (1.1 equivalents) is added dropwise at 0 °C.

-

The reaction mixture is then heated to 100 °C and stirred for 10 hours.

-

After cooling to room temperature, the mixture is poured into ice-water.

-

A saturated aqueous solution of sodium acetate is added until the pH reaches 6.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield benzofuran-2-carbaldehyde.

-

Step 2: Reduction of Benzofuran-2-carbaldehyde to this compound

-

Materials: Benzofuran-2-carbaldehyde, Sodium borohydride (NaBH₄), Methanol, 1N HCl.

-

Protocol:

-

To a stirred solution of benzofuran-2-carbaldehyde (1 equivalent) in methanol, sodium borohydride (1.2 equivalents) is added portion-wise at room temperature.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction is quenched by the careful addition of 1N HCl at 0 °C.

-

The methanol is removed in vacuo.

-

The residue is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.

-

Method 3: Perkin Rearrangement and Reduction

This approach involves the synthesis of benzofuran-2-carboxylic acid from a 3-bromocoumarin, followed by reduction.

Step 1: Microwave-Assisted Perkin Rearrangement to Benzofuran-2-carboxylic acid [16]

-

Materials: 3-Bromocoumarin, Sodium hydroxide (NaOH), Ethanol.

-

Protocol:

-

A solution of 3-bromocoumarin (1 equivalent) and sodium hydroxide (2 equivalents) in ethanol is prepared in a microwave-safe vessel.

-

The vessel is sealed and subjected to microwave irradiation at 300W for 5 minutes at 79 °C.

-

After cooling, the reaction mixture is acidified with concentrated HCl.

-

The resulting precipitate is filtered, washed with cold water, and dried to yield benzofuran-2-carboxylic acid.

-

Step 2: Reduction of Benzofuran-2-carboxylic acid to this compound

-

Materials: Benzofuran-2-carboxylic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Water, 15% NaOH solution, Saturated NH₄Cl solution.

-

Protocol:

-

A solution of benzofuran-2-carboxylic acid (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere.

-

The reaction mixture is then refluxed for 4 hours.

-

After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and again water.

-

The resulting solid is filtered off, and the filtrate is concentrated.

-

The residue is purified by column chromatography to afford this compound.

-

Synthesis Pathways and Workflows

Caption: Workflow for the synthesis of this compound via Vilsmeier-Haack formylation and subsequent reduction.

Caption: Synthesis of this compound using Perkin rearrangement followed by reduction of the resulting carboxylic acid.

Caption: Direct synthesis of this compound via Sonogashira coupling and cyclization.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. scispace.com [scispace.com]

- 7. Convenient reduction of carbonyl compounds to their corresponding alcohols with NaBH4/(NH4)2C2O4 system [scielo.org.za]

- 8. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols – Oriental Journal of Chemistry [orientjchem.org]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 13. byjus.com [byjus.com]

- 14. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 15. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 18. jocpr.com [jocpr.com]

- 19. Reduction of two different carboxylic acid derivatives with LiAlH... | Study Prep in Pearson+ [pearson.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. reddit.com [reddit.com]

- 22. BioKB - Publication [biokb.lcsb.uni.lu]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 1-Benzofuran-2-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzofuran-2-ylmethanol is a heterocyclic organic compound belonging to the benzofuran family, a class of molecules that has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, presenting available quantitative data in structured tables for ease of comparison. Detailed experimental protocols for key analytical techniques are also provided to assist in the characterization of this and similar compounds. While specific biological signaling pathways for this compound are not yet fully elucidated, this guide discusses the known biological activities of closely related benzofuran derivatives, suggesting potential areas for future investigation.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The available data for this compound and its close structural analogs are summarized below.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈O₂ | - |

| Molecular Weight | 148.16 g/mol | |

| Physical Form | Yellow to Brown Sticky Oil to Semi-Solid | |

| Melting Point | 35-36°C (for 1-Benzofuran-5-ylmethanol) | [1] |

| Boiling Point | 273.3 ± 15.0 °C (Predicted for 1-Benzofuran-5-ylmethanol) | [1] |

| Solubility | Insoluble in water; miscible with benzene, petroleum ether, absolute alcohol, and ether (for Benzofuran) | [2] |

Computed and Spectral Properties

Computational models provide valuable predictions for various physicochemical parameters. Spectral data is essential for the structural elucidation and confirmation of the compound.

| Property | Value | Source |

| XLogP3 | 1.9 (for (S)-1-(Benzofuran-2-yl)ethanol) | [3] |

| Monoisotopic Mass | 148.052429 g/mol | - |

| ¹H NMR | Spectral data for the parent compound, Benzofuran, is available. | [4] |

| ¹³C NMR | Spectral data for a related compound, 2-Acetyl-benzofuran, is available. | [5] |

| Infrared (IR) Spectrum | Spectral data for the parent compound, Benzofuran, is available. | [6] |

| Mass Spectrum (MS) | Spectral data for the parent compound, Benzofuran, is available. | [7] |

Note: The XLogP3 value, an indicator of lipophilicity, is for a very similar structure and suggests moderate lipophilicity for this compound. While specific spectral data for the target compound is not provided, the data for benzofuran and its 2-acetyl derivative can serve as a reference for spectral interpretation.

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. The following sections detail the methodologies for key analytical techniques.

Synthesis of Benzofuran Derivatives

A general method for the synthesis of benzofuran derivatives involves the reaction of a substituted phenol with an α-haloketone. This is followed by an intramolecular cyclization to form the benzofuran ring.

General Synthetic Pathway for Benzofuran Derivatives

Caption: A generalized reaction scheme for the synthesis of substituted benzofurans.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.

Sample Preparation:

-

Weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

¹H NMR Parameters:

-

Pulse Program: Standard one-pulse sequence.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-32.

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation:

-

Liquid/Oil Samples: A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid Samples: The sample can be prepared as a KBr pellet or as a mull in Nujol.

Data Acquisition:

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Characteristic peaks for this compound would include a broad O-H stretch (around 3300-3500 cm⁻¹) and C-O stretches, in addition to the aromatic C-H and C=C vibrations of the benzofuran ring system.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Methodology:

-

Ionization Technique: Electron Impact (EI) or Electrospray Ionization (ESI) are commonly used.

-

Analysis: The sample is introduced into the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Expected Data: For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (148.16).

Biological Activity of Benzofuran Derivatives

While specific biological studies on this compound are limited in the available literature, the benzofuran scaffold is a well-established pharmacophore with a wide range of biological activities.

Antimicrobial Activity

Numerous benzofuran derivatives have demonstrated significant antimicrobial properties against a variety of bacterial and fungal strains.[8][9] For instance, S-benzofuranyl ethanol, a closely related compound, has shown inhibitory effects on the growth of both bacteria and yeast.[3] The mechanism of action is often attributed to the ability of these compounds to disrupt microbial cell membranes or interfere with essential enzymatic processes.

Anti-inflammatory Activity

Benzofuran derivatives have also been investigated for their anti-inflammatory potential.[8][10][11][12] Some compounds have been shown to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.[10][12]

Hypothesized Anti-inflammatory Workflow

Caption: A potential mechanism for the anti-inflammatory activity of benzofuran derivatives.

Conclusion

This compound is a compound of interest within the broader family of biologically active benzofurans. This guide has compiled the available physicochemical data and provided standardized experimental protocols to aid in its further characterization. While a complete experimental profile for this specific molecule is yet to be fully documented in the literature, the information on related compounds provides a strong foundation for future research. The known antimicrobial and anti-inflammatory activities of the benzofuran scaffold suggest that this compound and its derivatives are promising candidates for further investigation in drug discovery and development. Future work should focus on obtaining precise experimental data for its physicochemical properties and exploring its specific biological mechanisms of action.

References

- 1. 1-BENZOFURAN-5-YLMETHANOL CAS#: 31823-05-9 [m.chemicalbook.com]

- 2. TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. facultyshowcase.sfasu.edu [facultyshowcase.sfasu.edu]

- 4. Benzofuran(271-89-6) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Benzofuran [webbook.nist.gov]

- 7. Benzofuran [webbook.nist.gov]

- 8. jopcr.com [jopcr.com]

- 9. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Benzofuran-2-ylmethanol (CAS: 55038-01-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzofuran-2-ylmethanol is a heterocyclic alcohol belonging to the benzofuran class of compounds. The benzofuran moiety is a key structural feature in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of therapeutic properties.[1][2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed experimental protocol for its synthesis via the reduction of a benzofuran-2-carboxylate precursor, and a review of the potential biological activities of the benzofuran scaffold. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and organic synthesis.

Chemical and Physical Properties

This compound is a stable compound under recommended storage conditions. Key physicochemical data are summarized in the table below.

| Property | Value | Source |

| CAS Number | 55038-01-2 | [3] |

| Molecular Formula | C₉H₈O₂ | |

| Molecular Weight | 148.16 g/mol | |

| Physical Form | Yellow to Brown Sticky Oil to Semi-Solid | |

| Storage Temperature | 2-8°C, Sealed in dry conditions | |

| IUPAC Name | (1-Benzofuran-2-yl)methanol | |

| InChI Key | HSOMHPHYGAQRTF-UHFFFAOYSA-N |

Synthesis

The most common and efficient method for the synthesis of this compound is the reduction of a suitable benzofuran-2-carboxylic acid derivative, typically an ester, using a powerful reducing agent such as Lithium Aluminium Hydride (LiAlH₄).[4][5]

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol: Reduction of Ethyl Benzofuran-2-carboxylate

This protocol is a general procedure based on established methods for the LiAlH₄ reduction of esters.[4][5][6] Caution: Lithium Aluminium Hydride is a highly reactive and pyrophoric reagent that reacts violently with water. All procedures must be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and glassware.

Materials:

-

Ethyl Benzofuran-2-carboxylate

-

Lithium Aluminium Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether (Et₂O)

-

Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrochloric Acid (HCl), 1M solution

-

Silica gel for column chromatography

-

Hexane

-

Ethyl Acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The apparatus is flame-dried under a stream of nitrogen to ensure all moisture is removed.

-

Reagent Preparation: Anhydrous THF is added to the flask, followed by the careful, portion-wise addition of LiAlH₄. The resulting suspension is stirred under a nitrogen atmosphere.

-

Addition of Ester: A solution of Ethyl Benzofuran-2-carboxylate in anhydrous THF is prepared and added to the dropping funnel. This solution is then added dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: The reaction flask is cooled in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of Na₂SO₄. This should be done with extreme caution as the quenching process is highly exothermic and generates hydrogen gas.

-

Workup: The resulting mixture is stirred for 30 minutes, and the solids are removed by filtration. The filter cake is washed with diethyl ether. The combined organic filtrates are washed with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Spectral Characterization (Expected)

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons (δ 7.2-7.8 ppm), a singlet for the furan proton (δ ~6.8 ppm), a singlet for the methylene protons adjacent to the hydroxyl group (δ ~4.8 ppm), and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Aromatic and furan carbons in the range of δ 105-155 ppm, and a signal for the methylene carbon at approximately δ 60 ppm. |

| FT-IR (cm⁻¹) | A broad absorption band for the O-H stretch (around 3300 cm⁻¹), C-H stretching of the aromatic and furan rings (around 3000-3100 cm⁻¹), and characteristic C=C and C-O stretching vibrations of the benzofuran ring. |

| Mass Spec (m/z) | A molecular ion peak at approximately 148.16, corresponding to the molecular weight of the compound. |

Biological Activity of the Benzofuran Scaffold

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] While specific biological data for this compound is limited in the public domain, the activities of related compounds suggest its potential in several therapeutic areas.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the potent antimicrobial and antifungal properties of benzofuran derivatives. These compounds have shown activity against a variety of bacterial and fungal strains, including drug-resistant variants.[1][15] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

| Compound Type | Activity | MIC/IC₅₀ | Reference |

| Substituted Benzofurans | Antibacterial (S. aureus, E. coli) | MIC: 0.5 - 1 mg/mL | [1] |

| Benzofuran Ketoxime Derivatives | Antifungal (C. albicans) | - | [15] |

| S-benzofuran-2-yl ethanol | Antimicrobial (bacteria and yeast) | Not specified | [16] |

Cytotoxic and Anticancer Activity

The benzofuran scaffold is a common feature in many natural and synthetic compounds with significant anticancer properties.[17][18][19][20][21] These compounds can induce apoptosis, inhibit cell proliferation, and target specific signaling pathways involved in cancer progression.

Caption: Potential anticancer mechanisms of benzofurans.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Halogenated Benzofuran Derivatives | K562 (Leukemia) | 5 | [21] |

| Halogenated Benzofuran Derivatives | HL60 (Leukemia) | 0.1 | [21] |

| Benzofuran-N-aryl piperazine hybrids | A549, HeLa, MCF-7 | - | [18] |

Anti-inflammatory Activity

Certain benzofuran derivatives have demonstrated anti-inflammatory properties, suggesting their potential for the development of novel anti-inflammatory agents.[2]

Conclusion

This compound is a valuable building block in organic synthesis and a potential lead compound in drug discovery. Its synthesis can be reliably achieved through the reduction of readily available benzofuran-2-carboxylic acid esters. The rich biological activity profile of the benzofuran scaffold, including antimicrobial, anticancer, and anti-inflammatory effects, warrants further investigation into the specific therapeutic potential of this compound and its derivatives. This guide provides a foundational resource for researchers interested in exploring the chemistry and pharmacology of this promising heterocyclic compound.

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 | MDPI [mdpi.com]

- 3. This compound | 55038-01-2 [chemicalbook.com]

- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. rsc.org [rsc.org]

- 8. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzofuran(271-89-6) 13C NMR spectrum [chemicalbook.com]

- 10. Benzofuran, 2-methyl- [webbook.nist.gov]

- 11. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]

- 12. Benzofuran [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. Benzofuran(271-89-6) IR Spectrum [chemicalbook.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. facultyshowcase.sfasu.edu [facultyshowcase.sfasu.edu]

- 17. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Genotoxic effects of some l-[(benzofuran-2-yl)-phenylmethyl]-imidazoles on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 1-Benzofuran-2-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 1-Benzofuran-2-ylmethanol (also known as 2-(Hydroxymethyl)benzofuran). Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a combination of data from the parent benzofuran structure, predicted spectral values, and established principles of spectroscopic analysis. This information is intended to serve as a reference for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Molecular Structure and Properties

-

Chemical Name: this compound

-

Synonyms: 2-(Hydroxymethyl)benzofuran, Benzofuran-2-methanol

-

CAS Number: 55038-01-2

-

Molecular Formula: C₉H₈O₂[1]

-

Molecular Weight: 148.16 g/mol

-

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2] The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound, based on the known spectra of benzofuran and the expected electronic effects of the hydroxymethyl substituent.

¹H NMR Spectral Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 400 MHz

-

Internal Standard: Tetramethylsilane (TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.60 | d | 1H | H-7 |

| ~7.50 | d | 1H | H-4 |

| ~7.30 | t | 1H | H-5 or H-6 |

| ~7.22 | t | 1H | H-6 or H-5 |

| ~6.75 | s | 1H | H-3 |

| ~4.80 | s | 2H | -CH₂OH |

| ~2.00 (broad) | s | 1H | -CH₂OH |

¹³C NMR Spectral Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 101 MHz

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~155.0 | C-7a |

| ~154.5 | C-2 |

| ~128.5 | C-3a |

| ~124.0 | C-5 |

| ~122.8 | C-6 |

| ~121.0 | C-4 |

| ~111.5 | C-7 |

| ~103.0 | C-3 |

| ~57.5 | -C H₂OH |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] The table below lists the expected characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 - 3200 | Strong, Broad | O-H stretch | Alcohol (-OH) |

| 3100 - 3000 | Medium | C-H stretch (sp²) | Aromatic C-H |

| 2950 - 2850 | Medium | C-H stretch (sp³) | Aliphatic C-H (-CH₂) |

| 1600 - 1450 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1250 | Strong | C-O stretch (asymmetric) | Aryl Ether (furan C-O-C) |

| 1100 - 1000 | Strong | C-O stretch | Primary Alcohol (-CH₂OH) |

| ~750 | Strong | C-H out-of-plane bend | ortho-disubstituted benzene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[4] The following data are predicted for this compound.

| m/z (Mass-to-Charge Ratio) | Adduct/Fragment | Description |

| 149.05971 | [M+H]⁺ | Protonated molecular ion |

| 148.05188 | [M]⁺ | Molecular ion |

| 147.04515 | [M-H]⁻ | Deprotonated molecular ion |

| 131.04969 | [M+H-H₂O]⁺ | Loss of water from the protonated molecule |

| 118.04186 | [M-CH₂O]⁺ | Loss of formaldehyde |

| 117.03405 | [M-CH₂OH]⁺ | Loss of the hydroxymethyl radical |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS reference.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method): If the sample is a low-melting solid or oil, place a small drop between two NaCl or KBr plates to create a thin film.

-

Sample Preparation (Solution): Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CHCl₃).

-

Data Acquisition: Place the sample in the spectrometer and record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the salt plates or solvent should be recorded and subtracted from the sample spectrum.[3]

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[1]

-

Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common method for small molecules, which involves bombarding the sample with high-energy electrons to form a molecular ion and fragment ions.[5] Electrospray ionization (ESI) is a softer technique often used with LC-MS.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the described spectroscopic techniques.

Caption: Workflow for structural elucidation using MS, IR, and NMR.

References

The Pharmacological Promise of Benzofuran Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry. Its derivatives, both naturally occurring and synthetic, have garnered significant attention due to their wide spectrum of biological activities. This technical guide provides a comprehensive overview of the multifaceted pharmacological properties of benzofuran derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, antidiabetic, and neuroprotective effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation and drug discovery efforts in this promising area.

Anticancer Activity

Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression, such as VEGFR-2.[1][2]

Quantitative Data: Anticancer Activity

The anticancer efficacy of various benzofuran derivatives has been quantified using the half-maximal inhibitory concentration (IC50) values obtained from in vitro cytotoxicity assays, most commonly the MTT assay.[3][4][5][6]

| Derivative Class | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Halogenated Benzofuran | Brominated Derivative | K562 (Leukemia) | 5.0 | [1] |

| Halogenated Benzofuran | Brominated Derivative | HL60 (Leukemia) | 0.1 | [3] |

| Halogenated Benzofuran | Compound 1c | K562 (Leukemia) | < 50 | [1] |

| Halogenated Benzofuran | Compound 1e | K562 (Leukemia) | < 50 | [1] |

| Halogenated Benzofuran | Compound 2d | K562 (Leukemia) | < 50 | [1] |

| Halogenated Benzofuran | Compound 3a | K562 (Leukemia) | < 50 | [1] |

| Halogenated Benzofuran | Compound 3d | K562 (Leukemia) | < 50 | [1] |

| Benzofuran-Chalcone Hybrid | Compound 4g | HCC1806 (Breast) | 5.93 | [7] |

| Benzofuran-Chalcone Hybrid | Compound 4g | HeLa (Cervical) | 5.61 | [7] |

| Benzofuran-Chalcone Hybrid | Compound 5c (VEGFR-2 Inhibitor) | - | 0.00107 | [5] |

| 2-Arylbenzofuran | Compound 8 | HepG2 (Liver) | 3.8 | [3] |

| 2-Arylbenzofuran | Compound 8 | A549 (Lung) | 3.5 | [3] |

| 2-Arylbenzofuran | Compound 7 | A549 (Lung) | 6.3 | [3] |

| Thio-benzofuran Hybrid | Compound 7g (VEGFR-2 Inhibitor) | - | 0.072 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[1][8]

Materials:

-

Cancer cell lines (e.g., HeLa, K562, HL60)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Benzofuran derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several benzofuran derivatives have been identified as potent inhibitors of VEGFR-2, blocking the downstream signaling cascade that promotes endothelial cell proliferation and migration.[1][2][4][5][7]

Antimicrobial Activity

Benzofuran derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Their potential as a new class of antimicrobial agents is a subject of ongoing research.[9][10][11][12][13][14]

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[9][10][12][13]

| Derivative/Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 1 | Salmonella typhimurium | 12.5 | [9] |

| Compound 1 | Escherichia coli | 25 | [9] |

| Compound 1 | Staphylococcus aureus | 12.5 | [9] |

| Compound 2 | Staphylococcus aureus | 25 | [9] |

| Compound 5 | Penicillium italicum | 12.5 | [9] |

| Compound 6 | Colletotrichum musae | 12.5-25 | [9] |

| Hydrophobic analog | S. aureus (MRSA) | 0.39-3.12 | [10] |

| Benzofuran amide 6a | Various bacteria | 6.25 | [13] |

| Benzofuran amide 6b | Various bacteria | 6.25 | [13] |

| Benzofuran amide 6f | Various bacteria | 6.25 | [13] |

| Benzofuran ketoxime 38 | S. aureus | 0.039 | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[9][11][14][15]

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Benzofuran derivatives

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile broth to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution: Perform a two-fold serial dilution of the benzofuran derivatives in the growth medium directly in the 96-well microplate.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

Several benzofuran derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways like NF-κB and MAPK.[13][16][17][18][19][20][21][22][23][24][25][26]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory effect is often evaluated in vivo using the carrageenan-induced paw edema model, with the results expressed as the percentage of edema inhibition. In vitro assays measuring the inhibition of nitric oxide (NO) production are also common.[13][27][21][22][23][26]

| Derivative/Compound | Assay | Inhibition (%) / IC50 (µM) | Reference |

| Benzofuran amide 6b | Carrageenan-induced paw edema (2h) | 71.10% | [13] |

| Benzofuran amide 6a | Carrageenan-induced paw edema (2h) | 61.55% | [13] |

| Compound 5d | NO Inhibition (RAW 264.7 cells) | IC50 = 52.23 | [16][18][28] |

| Compound 1 | Heat-induced hemolysis | 94.6% (at 400 µg/mL) | [22] |

| Compound 3 | Heat-induced hemolysis | 95.2% (at 400 µg/mL) | [22] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.[13][20][27][21][22][23][26][29]

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Benzofuran derivatives

-

Positive control (e.g., Indomethacin)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the benzofuran derivatives or the positive control to the rats, typically via oral gavage or intraperitoneal injection, one hour before carrageenan injection.

-

Edema Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group (carrageenan only) at each time point.

Signaling Pathway: NF-κB and MAPK Inhibition

The NF-κB and MAPK signaling pathways are central to the inflammatory response. Benzofuran derivatives have been shown to exert their anti-inflammatory effects by inhibiting the phosphorylation of key proteins in these pathways, such as IKK, IκBα, p65, ERK, JNK, and p38, thereby reducing the production of pro-inflammatory cytokines.[16][17][18][28][19][20][24][25][30]

Other Notable Biological Activities

Beyond the major activities detailed above, benzofuran derivatives have shown promise in several other therapeutic areas.

Antioxidant Activity

Many benzofuran derivatives exhibit significant antioxidant properties, primarily by scavenging free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method for evaluating this activity.[6][7][14][31][32][33][34][35]

Quantitative Data:

| Derivative | IC50 (µM) in DPPH Assay | Reference |

| Compound 20 (in ACN) | rIC50 = 0.17 | [7][31] |

| Compound 9 (in MeOH) | rIC50 = 0.31 | [7][31] |

| Compound 18 (in ACN) | rIC50 = 0.54 | [7][31] |

| 4d (thiazolidinone deriv.) | 8.27 | [14] |

Experimental Protocol: DPPH Radical Scavenging Assay [13][16][32][33][34]

-

Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM) and various concentrations of the benzofuran derivative.

-

Reaction: Mix the benzofuran solution with the DPPH solution and incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Antiviral Activity

Recent studies have highlighted the potential of benzofuran derivatives as broad-spectrum antiviral agents, with some acting as agonists of the Stimulator of Interferon Genes (STING) pathway, a key component of the innate immune response to viral infections.[9][17][28][24][33][35][36][37][38][39][40][41][42]

Quantitative Data:

| Derivative | Virus | EC50 (µM) | Reference |

| BZF-2OH | HCoV-229E | ~10 | [9][36] |

| BZF-5OH | HCoV-229E | ~15 | [9][36] |

| BZF-37OH | SARS-CoV-2 | ~0.1 | [9][36] |

Signaling Pathway: STING Pathway Activation [9][17][28][24][33][35][36][39][40][41]

Antidiabetic Activity

Certain benzofuran derivatives have shown potential as antidiabetic agents by inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition leads to a reduction in postprandial hyperglycemia.[25][26][30][36][43][44][45][46]

Quantitative Data:

| Derivative Class | IC50 (µM) against α-glucosidase | Reference |

| 2-Acylbenzofurans | 6.50 - 722.2 | [36] |

| Hydroxylated 2-phenylbenzofurans | 167 times more active than acarbose | [29] |

| Benzofuran-oxadiazole-triazole hybrids | 13.0 - 75.5 | [43] |

Experimental Protocol: α-Glucosidase Inhibition Assay [26][43][44][46]

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, α-glucosidase enzyme, and the benzofuran derivative.

-

Pre-incubation: Pre-incubate the mixture at 37°C.

-

Substrate Addition: Add the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubation: Incubate the mixture at 37°C.

-

Reaction Termination: Stop the reaction by adding sodium carbonate.

-

Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Calculation: Determine the percentage of inhibition and the IC50 value.

Neuroprotective Activity

Benzofuran derivatives have demonstrated neuroprotective effects in models of excitotoxicity, a process implicated in various neurodegenerative diseases. Some derivatives act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, preventing excessive calcium influx and subsequent neuronal damage.[21][22][23][32][37][39][40][44][45][47]

Quantitative Data:

| Derivative | Assay | Observation | Reference |

| Compound 1f | NMDA-induced excitotoxicity | Comparable to memantine at 30 µM | [32][39][44] |

| Compound 1j | NMDA-induced excitotoxicity | Marked anti-excitotoxic effects at 100 & 300 µM | [32][39][44] |

Experimental Protocol: NMDA-Induced Excitotoxicity in Primary Cortical Neurons [22][23][32][40][44][45][47]

-

Cell Culture: Culture primary cortical neurons from rat embryos.

-

Compound Treatment: Pre-treat the neurons with various concentrations of the benzofuran derivatives.

-

NMDA Exposure: Expose the neurons to a toxic concentration of NMDA (e.g., 100 µM) for a specific duration.

-

Viability Assessment: Assess neuronal viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: Quantify the neuroprotective effect by comparing the viability of treated neurons to that of neurons exposed to NMDA alone.

Conclusion and Future Perspectives

The diverse biological activities of benzofuran derivatives underscore their potential as a versatile scaffold for the development of new therapeutic agents. The data and protocols presented in this guide highlight the significant progress made in understanding the pharmacological properties of this class of compounds. Future research should focus on optimizing the structure-activity relationships for each biological target to enhance potency and selectivity. Furthermore, in-depth mechanistic studies are crucial to fully elucidate the molecular targets and signaling pathways modulated by these derivatives. The continued exploration of the benzofuran scaffold holds great promise for the discovery of novel drugs to address a wide range of diseases, from cancer and infectious diseases to inflammatory and neurodegenerative disorders.

References

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors: antiproliferative evaluation, mechanistic insights, and docking studies in hepatocellular carcinoma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. NMDA-induced neuronal survival is mediated through nuclear factor I-A in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. chemrxiv.org [chemrxiv.org]

- 34. merckmillipore.com [merckmillipore.com]

- 35. researchgate.net [researchgate.net]

- 36. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Synthesis and antiviral activity of some new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

- 39. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]

- 40. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 41. researchgate.net [researchgate.net]

- 42. Synthesis of potent antitumor and antiviral benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 43. In vitro α-glucosidase inhibitory assay [protocols.io]

- 44. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 45. benchchem.com [benchchem.com]

- 46. ukm.my [ukm.my]

- 47. Humanin Rescues Cultured Rat Cortical Neurons from NMDA-Induced Toxicity Not by NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Benzofuran Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of benzofuran compounds, a class of heterocyclic molecules with significant and diverse biological activities. This document details their origins in plants, fungi, and marine organisms, presents quantitative data on their abundance, outlines experimental protocols for their isolation, and visualizes their biosynthetic pathways.

Natural Occurrence of Benzofuran Derivatives

Benzofuran compounds are widely distributed throughout the natural world, with a significant presence in higher plants and a growing number of discoveries in fungi and marine ecosystems.[1] These compounds are secondary metabolites, often playing a role in the defense mechanisms of the producing organism. Their structural diversity, arising from various substitutions on the benzofuran core, leads to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3]

Plant Sources

Higher plants are a rich reservoir of benzofuran derivatives. Several plant families are particularly known for producing these compounds in significant quantities.

-

Moraceae (Mulberry Family): The genus Morus (mulberry) is a prolific source of 2-arylbenzofurans, collectively known as moracins.[4][5] These compounds are often found in the root bark, stem bark, and leaves, and their production can be enhanced by elicitors.[6]

-

Asteraceae (Aster, Daisy, and Sunflower Family): This large family is a significant source of various benzofurans.[1] For instance, species like Ageratina altissima (white snakeroot) and Isocoma pluriflora (rayless goldenrod) contain toxic benzofuran ketones such as tremetone and dehydrotremetone.[7] The genus Eupatorium is also known to produce benzofurans like euparin.[8]

-

Fabaceae (Legume Family): Plants in the legume family, such as Tephrosia purpurea, have been found to contain novel benzofuran compounds with potential anti-allergic activities.[9][10]

-

Rutaceae (Rue or Citrus Family): The genus Zanthoxylum is a known source of benzofuran derivatives.[11]

Fungal Sources

Fungi, particularly endophytic and marine-derived species, are increasingly recognized as a promising source of novel benzofuran compounds with interesting biological activities.

-

Endophytic Fungi: These fungi live within the tissues of plants without causing any apparent disease. Genera such as Aspergillus, Penicillium, and Botryosphaeria have been shown to produce a variety of benzofuranoids and dihydrobenzofuran derivatives.[12][13][14]

-

Marine-Derived Fungi: The unique marine environment has led to the evolution of fungi that produce structurally distinct secondary metabolites, including benzofurans.

Marine Organisms

While less common than in plants and fungi, some benzofuran derivatives have been isolated from marine organisms.

Quantitative Analysis of Benzofuran Compounds in Natural Sources

The concentration of benzofuran derivatives in natural sources can vary significantly depending on the species, the part of the organism, environmental conditions, and, in the case of cultivable sources like microorganisms and plant cell cultures, the growth and elicitation conditions.[6] The following tables summarize some of the quantitative data available in the literature.

| Plant Species | Plant Part | Compound(s) | Concentration/Yield | Reference(s) |

| Morus alba (White Mulberry) | Elicited Hairy Root Cultures | Moracin M | 7.82 mg/g Dry Weight | [6] |

| Morus alba (White Mulberry) | Elicited Hairy Root Cultures | Moracin C | 1.82 mg/g Dry Weight | [6] |

| Ageratina altissima (White Snakeroot) | Aerial Parts | Tremetone | Variable | [7] |

| Ageratina altissima (White Snakeroot) | Aerial Parts | Dehydrotremetone | Variable | [7] |

| Ageratina altissima (White Snakeroot) | Aerial Parts | 3-Oxyangeloyl-tremetone | Variable | [7] |

| Isocoma pluriflora (Rayless Goldenrod) | Aerial Parts | Tremetone | Variable | [7] |

| Isocoma pluriflora (Rayless Goldenrod) | Aerial Parts | Dehydrotremetone | Variable | [7] |

| Isocoma pluriflora (Rayless Goldenrod) | Aerial Parts | 3-Oxyangeloyl-tremetone | Variable | [7] |

| Fungal Species | Fermentation Type | Compound(s) | Yield | Reference(s) |

| Aspergillus sp. ZJ-68 | Liquid Substrate Fermentation | Asperfuranoids A-C | Not specified | [12] |

| Penicillium crustosum SCNU-F0046 | Scale-up Fermentation | Benzofuran derivatives | Not specified | [13] |

| Botryosphaeria mamane PSU-M76 | Broth Extract | Botryomaman | Not specified | [14] |

Experimental Protocols for Isolation and Characterization

The isolation and characterization of benzofuran compounds from natural sources typically involve a series of extraction and chromatographic steps, followed by spectroscopic analysis for structural elucidation.

General Extraction Procedure

-

Sample Preparation: The plant material (e.g., roots, stems, leaves) or fungal biomass is dried and ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered material is extracted with a suitable organic solvent, often starting with a nonpolar solvent like hexane or petroleum ether to remove lipids and chlorophyll, followed by extraction with solvents of increasing polarity such as ethyl acetate, methanol, or ethanol.[12][13] The choice of solvent depends on the polarity of the target benzofuran compounds.

-

Concentration: The solvent from the crude extract is removed under reduced pressure using a rotary evaporator to yield a concentrated extract.

Chromatographic Purification

The crude extract, being a complex mixture of compounds, requires further purification using various chromatographic techniques.[15]

-

Column Chromatography (CC): This is a primary fractionation step. The crude extract is loaded onto a column packed with a stationary phase, most commonly silica gel. The compounds are then separated by eluting with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient).[15] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography: This technique is often used for further purification of fractions obtained from silica gel chromatography. It separates compounds based on their molecular size and polarity.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique used for the final purification of individual compounds. A C18 column is commonly used, with a mobile phase typically consisting of a mixture of water and an organic solvent like methanol or acetonitrile.[16]

Structure Elucidation

The structure of the purified benzofuran compounds is determined using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed information about the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound. Fragmentation patterns observed in the mass spectrum can provide additional structural information.

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis can provide an unambiguous determination of the three-dimensional structure.

Biosynthetic Pathways of Benzofuran Compounds

The biosynthesis of benzofuran derivatives in plants often originates from the phenylpropanoid pathway.[17] In fungi, polyketide pathways can also be involved.

Biosynthesis of Moracins in Morus alba

The biosynthesis of moracins, a class of 2-arylbenzofurans found in mulberry, is initiated from the phenylpropanoid pathway. Key enzymes, such as p-coumaroyl CoA 2′-hydroxylase, play a crucial role in the formation of the benzofuran ring.[17][18]

Caption: Putative biosynthetic pathway of moracins in Morus alba.

General Experimental Workflow for Isolation and Characterization

The process of isolating and identifying benzofuran compounds from a natural source follows a systematic workflow, from extraction to final structure determination.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Quantitative method for the measurement of three benzofuran ketones in rayless goldenrod (Isocoma pluriflora) and white snakeroot (Ageratina altissima) by high-performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The isolation and synthesis of a novel benzofuran compound from Tephrosia purpurea, and the synthesis of several related derivatives, which suppress histamine H1 receptor gene expression [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. New Benzofuranoids and Phenylpropanoids from the Mangrove Endophytic Fungus, Aspergillus sp. ZJ-68 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 | MDPI [mdpi.com]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

- 15. files.sdiarticle5.com [files.sdiarticle5.com]

- 16. Functional chromatographic technique for natural product isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. De novo Transcriptome Analysis Revealed the Putative Pathway Genes Involved in Biosynthesis of Moracins in Morus alba L - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to 1-Benzofuran-2-ylmethanol: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of 1-Benzofuran-2-ylmethanol. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on detailed experimental protocols, quantitative data, and the elucidation of its role in various biological pathways.

Discovery and Historical Context

The journey of this compound is intrinsically linked to the broader history of benzofuran chemistry. The fundamental benzofuran ring system was first synthesized by the English chemist William Henry Perkin in 1870. This pioneering work laid the groundwork for the exploration of a vast array of benzofuran derivatives.

While the exact date of the first synthesis of this compound is not definitively documented in readily available literature, early 20th-century explorations into the reactivity of benzofuran compounds likely led to its creation. Notably, the work of German chemist Richard Stoermer in the early 1900s significantly advanced the understanding of benzofuran chemistry. It is plausible that the synthesis of this compound was first achieved during this era, likely through the reduction of the corresponding aldehyde, 2-benzofurancarboxaldehyde. This foundational reaction remains a cornerstone of its synthesis today.

Synthetic Methodologies

The primary and most historically significant route to this compound involves the reduction of 2-benzofurancarboxaldehyde. Over the years, various reducing agents and conditions have been employed, each with its own advantages in terms of yield, selectivity, and scalability.

Reduction of 2-Benzofurancarboxaldehyde

This method is the most direct and widely used approach for the preparation of this compound. The core of this synthesis is the conversion of the aldehyde functional group to a primary alcohol.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH4)

This protocol describes a standard laboratory procedure for the synthesis of this compound.

-

Materials:

-

2-Benzofurancarboxaldehyde

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Distilled water

-

10% Sulfuric acid

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, magnetic stirrer)

-

-

Procedure:

-

A solution of 2-benzofurancarboxaldehyde (1 equivalent) in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath to 0 °C.

-

A solution of lithium aluminum hydride (a slight excess, typically 1.1 to 1.5 equivalents) in anhydrous diethyl ether is added dropwise to the stirred solution of the aldehyde over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction is carefully quenched by the slow, sequential addition of distilled water, followed by a 15% sodium hydroxide solution, and then more distilled water.

-

The resulting precipitate (aluminum salts) is removed by filtration.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel or by recrystallization.

-

Quantitative Data Summary

| Method | Key Reagents | Solvent | Typical Yield (%) | Reference (Illustrative) |

| Reduction of 2-Benzofurancarboxaldehyde | Lithium Aluminum Hydride (LiAlH4) | Diethyl ether | >90 | General textbook procedure |

| Sodium Borohydride (NaBH4) | Methanol | 85-95 | General textbook procedure | |

| Cannizzaro Reaction | Concentrated Sodium or Potassium Hydroxide | Water/Dioxane | ~50 (theoretical) | General textbook procedure |

Alternative Synthetic Routes

While the reduction of the corresponding aldehyde is the most common method, other approaches have been explored, though they are generally less direct or efficient.

-

Grignard Reaction: The reaction of a Grignard reagent, such as methylmagnesium bromide, with 2-formylbenzofuran would lead to a secondary alcohol, not the desired primary alcohol. Therefore, this is not a direct route to this compound.

-

Cannizzaro Reaction: In the presence of a strong base, 2-benzofurancarboxaldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction (Cannizzaro reaction) to yield both this compound and 2-benzofurancarboxylic acid. However, the theoretical maximum yield for the alcohol is only 50%, making it a less efficient method for the specific synthesis of the alcohol.

Experimental Workflow: Synthesis via Reduction

Caption: General workflow for the synthesis of this compound via reduction.

Biological Activities and Potential Applications

The benzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[1][2] Benzofuran derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant properties.[3][4][5]

While extensive research has focused on the broader class of benzofuran derivatives, specific studies on this compound are less common. However, the existing literature and the known activities of related compounds suggest several areas of potential biological significance.

Antimicrobial Activity

Research has indicated that derivatives of benzofuran alcohols possess antimicrobial properties. For instance, studies on the enantiomers of a closely related compound, benzofuranylethanol, have shown that the (S)-enantiomer exhibits antimicrobial activity against both bacteria and yeast. This suggests that this compound may also possess similar properties and could serve as a lead compound for the development of new antimicrobial agents.

Logical Relationship: From Scaffold to Potential Drug

Caption: Logical progression from the benzofuran scaffold to the potential of this compound in drug discovery.

Precursor for Pharmacologically Active Molecules

Perhaps the most significant role of this compound in drug development is as a key synthetic intermediate. The hydroxyl group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of more complex benzofuran derivatives. These derivatives can then be screened for a wide range of biological activities.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways and molecular targets of this compound have not been extensively elucidated. However, based on the known mechanisms of other benzofuran derivatives, several potential pathways could be implicated in its biological effects.

Many biologically active benzofurans exert their effects by interacting with key cellular signaling pathways. For example, some benzofuran derivatives have been shown to inhibit protein kinases, which are crucial regulators of cell growth, proliferation, and survival. Others have been found to interfere with microbial metabolic pathways or disrupt the integrity of microbial cell membranes.

Further research is required to determine the specific molecular targets and signaling pathways modulated by this compound. Such studies would be invaluable in understanding its potential therapeutic applications.

Conclusion

This compound, a derivative of the historically significant benzofuran ring system, holds a foundational place in the synthesis of more complex and biologically active molecules. While its own biological profile is not yet fully explored, its role as a versatile synthetic building block is well-established. The straightforward and high-yielding synthesis, primarily through the reduction of 2-benzofurancarboxaldehyde, makes it an accessible starting material for medicinal chemists. Future research focused on the direct biological activities of this compound and the elucidation of its mechanisms of action will be crucial in unlocking its full potential in the development of novel therapeutics.

References

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

Preliminary Toxicity Screening of 1-Benzofuran-2-ylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzofuran-2-ylmethanol is a heterocyclic compound with a benzofuran core, a scaffold present in numerous biologically active molecules.[1] As with any novel chemical entity being considered for pharmaceutical or other applications, a thorough evaluation of its toxicological profile is paramount. This guide outlines a standard preliminary in vitro toxicity screening workflow, providing detailed experimental protocols for assessing cytotoxicity and genotoxicity. The described assays—the MTT assay for cytotoxicity, the Ames test for mutagenicity, and the in vitro micronucleus assay for clastogenicity and aneugenicity—represent a foundational step in establishing the safety profile of a test compound.

In Vitro Cytotoxicity Assessment

The initial phase of toxicity screening typically involves assessing the effect of the compound on cell viability. The MTT assay is a widely used colorimetric method to determine cellular metabolic activity, which serves as an indicator of cytotoxicity.

Data Presentation: Illustrative Cytotoxicity of Benzofuran Derivatives

The following table summarizes example cytotoxicity data for various benzofuran derivatives against different cell lines, as determined by the MTT assay. This illustrates the type of data that would be generated for this compound.